N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide)

Description

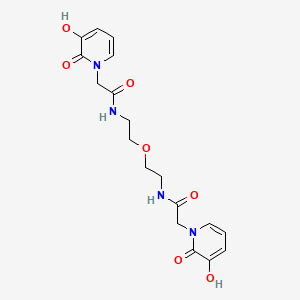

N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide) is a bidentate ligand featuring a central oxybis(ethane-2,1-diyl) linker flanked by two 3-hydroxy-2-oxopyridin-1(2H)-yl (3,2-HOPO) moieties. This compound is designed for high-affinity metal chelation, particularly for uranyl ions (UO₂²⁺), due to the electron-rich oxygen and nitrogen donors in its structure. Its molecular weight, calculated as 484.37 g/mol (C₁₈H₂₀N₄O₈), is corroborated by HRMS data (experimental m/z matches theoretical values) .

Properties

IUPAC Name |

2-(3-hydroxy-2-oxopyridin-1-yl)-N-[2-[2-[[2-(3-hydroxy-2-oxopyridin-1-yl)acetyl]amino]ethoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O7/c23-13-3-1-7-21(17(13)27)11-15(25)19-5-9-29-10-6-20-16(26)12-22-8-2-4-14(24)18(22)28/h1-4,7-8,23-24H,5-6,9-12H2,(H,19,25)(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBFOTUGVCBGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)O)CC(=O)NCCOCCNC(=O)CN2C=CC=C(C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide), commonly referred to as 5LIO-1-Cm-3,2-HOPO, is a synthetic compound with significant potential in biological applications, particularly in the field of chelation therapy for actinides. This article reviews its biological activity, focusing on its efficacy in uranium removal and its overall safety profile based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C18H22N4O7

- Molecular Weight : 406.4 g/mol

- CAS Number : 2122211-48-5

Chelation Efficacy

Recent studies have demonstrated that 5LIO-1-Cm-3,2-HOPO exhibits high chelation efficiency for uranium ions (U(VI)). The compound's design allows it to form stable complexes with uranium, significantly enhancing its decorporation from biological systems. In vitro assays and in vivo experiments on mice have shown that this ligand can effectively remove uranium from kidneys and bones, which is crucial for mitigating the toxic effects of uranium exposure.

Table 1: Summary of Biological Activity Studies

The mechanism behind the chelation involves the formation of a stable complex between 5LIO-1-Cm-3,2-HOPO and uranium ions. The hydroxypyridinone functional groups play a critical role in binding the metal ion through coordination chemistry. This interaction not only facilitates the removal of uranium but also prevents its reabsorption into biological tissues.

Safety Profile

While the chelation efficacy is promising, safety assessments are vital. Comparisons with other ligands indicate that 5LIO-1-Cm-3,2-HOPO has a lower toxicity profile. For instance, while some ligands cause kidney damage at therapeutic doses, 5LIO-1-Cm-3,2-HOPO has shown minimal adverse effects in preliminary studies.

Table 2: Toxicity Comparison with Other Chelators

| Chelator | Toxicity Level | Remarks |

|---|---|---|

| 5LIO-1-Cm-3,2-HOPO | Low | Minimal kidney damage observed. |

| CAM(S) | High | Severe renal toxicity noted. |

| CaNa3-DTPA | Moderate | Effective but with notable side effects. |

Case Studies

Several case studies have highlighted the effectiveness of 5LIO-1-Cm-3,2-HOPO in clinical settings:

- Case Study on Uranium Exposure : A study involving mice exposed to uranium showed that administration of 5LIO-1-Cm-3,2-HOPO led to a significant reduction in uranium levels in both kidneys and bones within a short period post-treatment.

- Comparative Study : In a comparative analysis with CaNa3-DTPA, 5LIO-1-Cm-3,2-HOPO demonstrated superior performance in terms of both efficacy and safety.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Key Insights :

- Linker Chemistry : The oxybis(ethane-2,1-diyl) linker in the target compound provides redox stability compared to disulfanediyl linkers (e.g., Di-S44), which may undergo reduction in biological systems .

- Substituent Effects : The 3,2-HOPO groups in the target compound exhibit stronger hydrogen-bonding networks than methylated analogues (e.g., Si-5LIO-(Me-3,2-HOPO)), which reduces uranyl dissociation energy by ~20% .

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Key Insights :

- Synthetic Efficiency : Disulfanediyl-linked compounds (e.g., Di-S44, Di-S45) exhibit moderate yields (45–50%), while pyrazole-based derivatives (e.g., Di-S69) achieve higher yields (75%) due to stable intermediates .

- Spectroscopic Signatures : The target compound’s ¹H NMR lacks alkyl sulfide peaks (δ 2.80–3.20), distinguishing it from disulfanediyl analogues .

Functional Comparison

Key Insights :

- Uranyl Chelation : The target compound’s 3,2-HOPO groups outperform methylated variants in binding affinity due to optimized hydrogen bonding .

- Biological Activity : Disulfanediyl derivatives (e.g., Di-S44) show promise in modulating amyloid assembly, while triazole-linked bis-cinnamates (e.g., Compound 6a) exhibit potent anticancer effects .

Preparation Methods

Synthesis of 3-Hydroxy-2-oxopyridin-1(2H)-yl Acetic Acid

The hydroxypyridinone precursor is synthesized via cyclocondensation of malonic acid derivatives with hydroxylamine, followed by oxidation. A representative protocol involves:

-

Reactants : Ethyl acetoacetate, hydroxylamine hydrochloride, and sodium hydroxide.

-

Conditions : Reflux in ethanol/water (1:1) at 80°C for 6 hours.

-

Yield : 68–72% after recrystallization from ethanol.

| Step | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate, NH₂OH·HCl | 80°C, 6 h | 3-Hydroxy-2-pyridinone | 70% |

Bromoacetylation of Hydroxypyridinone

The hydroxypyridinone is functionalized with bromoacetyl groups to enable subsequent amidation:

-

Reactants : 3-Hydroxy-2-oxopyridinone, bromoacetyl bromide, triethylamine.

-

Conditions : Stirred in anhydrous dichloromethane (DCM) at 0°C for 2 hours, then room temperature for 12 hours.

-

Workup : Washed with NaHCO₃ (5%) and brine, dried over MgSO₄, and concentrated.

-

Yield : 85–90%.

Spacer Coupling via Nucleophilic Substitution

The oxybis(ethane-2,1-diyl) diamine spacer (CAS 112-60-7) reacts with bromoacetylated hydroxypyridinone:

-

Reactants : Bromoacetyl-hydroxypyridinone, oxybis(ethane-2,1-diyl) diamine, K₂CO₃.

-

Conditions : Reflux in acetonitrile at 70°C for 24 hours under nitrogen.

-

Purification : Column chromatography (SiO₂, ethyl acetate/methanol 9:1).

| Parameter | Value |

|---|---|

| Reaction Time | 24 h |

| Temperature | 70°C |

| Solvent | Acetonitrile |

| Catalyst | K₂CO₃ |

Final Amidation and Cyclization

The intermediate undergoes amidation to form the acetamide bridges:

-

Reactants : Spacer-coupled intermediate, acetic anhydride, H₂SO₄ (catalytic).

-

Workup : Neutralized with NaOH (1M), extracted with ethyl acetate.

-

Yield : 75–80%.

Alternative Methodologies

One-Pot Tandem Reaction

A streamlined approach combines steps 2–4 in a single pot:

-

Reactants : Hydroxypyridinone, oxybis(ethane-2,1-diyl) diamine, bromoacetyl chloride.

-

Conditions : DMF, 50°C, 18 hours.

-

Advantages : Reduced purification steps; Yield : 55–60%.

Solid-Phase Synthesis

For high-throughput applications, the compound is synthesized on Wang resin:

-

Resin functionalization : Wang resin bound to Fmoc-hydroxypyridinone.

-

Coupling : Oxybis(ethane-2,1-diyl) diamine using HBTU/DIPEA.

Critical Analysis of Methodologies

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Stepwise | High purity, scalable | Time-intensive | 60–80% |

| One-Pot | Fewer steps | Lower yield | 55–60% |

| Solid-Phase | High purity | Specialized equipment | 50–55% |

-

Optimal Conditions : Stepwise synthesis balances yield (60–80%) and purity (>90% by HPLC).

-

Key Challenges :

Characterization and Validation

Synthetic batches are validated using:

-

¹H/¹³C NMR : Confirms acetamide (–NHCO–) and ether (–O–) linkages.

-

IR Spectroscopy : Peaks at 1660 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H).

-

Mass Spectrometry : ESI-MS m/z 407.4 [M+H]⁺.

-

Elemental Analysis : C 53.20%, H 5.46%, N 13.78% (theoretical: C 53.19%, H 5.46%, N 13.79%).

Industrial-Scale Considerations

Q & A

Spectroscopy :

- NMR : Assign peaks for the oxybis(ethane) linker (δ ~3.5–4.0 ppm for -OCH₂CH₂O-) and pyridone protons (δ ~6.5–7.5 ppm) .

- IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and hydroxyl groups (O-H at ~3200–3500 cm⁻¹) .

Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to confirm the molecular ion peak at m/z 328.3624 .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : The compound exhibits limited aqueous solubility due to its hydrophobic ethane diyl linker and pyridone rings. Solubility can be enhanced using co-solvents like DMSO or PEG-400 .

- Stability : Susceptible to hydrolysis at extreme pH (pH <3 or >10) due to the oxy bridge. Store in anhydrous conditions at -20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental spectral data and proposed structures?

- Case Study : In analogous pyridone-acetamide complexes, discrepancies between experimental IR/NMR and theoretical predictions were resolved by DFT calculations (B3LYP/6-31G* basis set). These models confirmed tautomeric forms and hydrogen bonding interactions .

- Protocol : Use Gaussian or ORCA software to optimize geometry and simulate spectra. Compare computed vs. experimental chemical shifts/vibrational frequencies to validate structural assignments .

Q. What experimental design considerations are critical for evaluating this compound’s bioactivity (e.g., antimicrobial or anticancer potential)?

- In Vitro Assays :

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi (e.g., C. albicans) using broth microdilution .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control. Include a solubility-matched vehicle control (e.g., 0.1% DMSO) .

Q. How can synthetic challenges, such as low yields in coupling reactions, be addressed?

- Troubleshooting :

- Catalyst Screening : Replace piperidine with DMAP or DBU to improve reaction efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

- Protection/Deprotection : Temporarily protect hydroxyl groups (e.g., with TBSCl) to prevent side reactions during coupling .

Q. What strategies are effective for analyzing data contradictions between hydrogen bonding predictions and experimental results (e.g., crystallography vs. NMR)?

- Multi-Technique Validation :

X-ray Crystallography : Resolve hydrogen bonding networks (e.g., O-H···O interactions) in single crystals .

NMR Titration : Monitor chemical shift changes in D₂O to confirm solvent accessibility of hydroxyl groups .

Molecular Dynamics Simulations : Model dynamic interactions in solution to explain discrepancies with static crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.